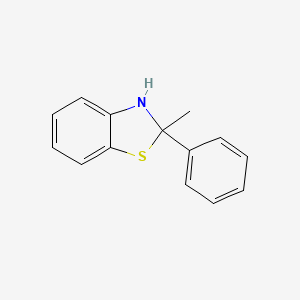![molecular formula C19H21N3O3 B14732194 ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate CAS No. 5957-43-7](/img/structure/B14732194.png)
ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is a complex organic compound with a molecular formula of C20H23N3O3 . This compound is known for its unique structure, which includes a dibenzoazepine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with ethyl chloroformate in the presence of a base to form the carbamate ester. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate can be compared with other compounds having similar structures, such as:
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with similar therapeutic uses.
Eslicarbazepine acetate: Another derivative used in the treatment of epilepsy.
These compounds share the dibenzoazepine core but differ in their substituents, leading to variations in their pharmacological properties and applications.
Properties
CAS No. |
5957-43-7 |
|---|---|
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl N-[11-(methylcarbamoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-19(24)21-15-11-10-14-9-8-13-6-4-5-7-16(13)22(17(14)12-15)18(23)20-2/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23)(H,21,24) |
InChI Key |
YSFQGAAYXUZGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)NC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




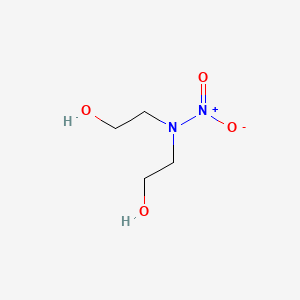

![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)

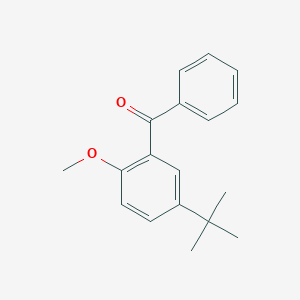
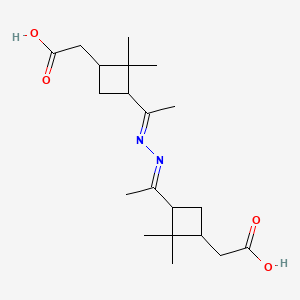
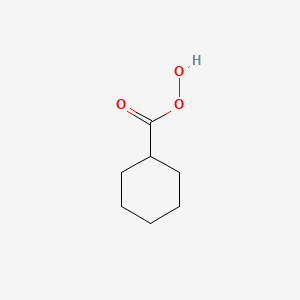
![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)
